5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine
Description
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₇H₅ClF₃N₃. Its structure features a chlorine atom at the 5-position, a hydrazinyl group (-NHNH₂) at the 2-position, and a trifluoromethyl (-CF₃) substituent at the 3-position of the pyridine ring . This compound is cataloged under CAS number 299441-29-5 and is often utilized as a building block in medicinal chemistry and agrochemical research due to its reactive hydrazine moiety and electron-withdrawing trifluoromethyl group, which enhance binding affinity and metabolic stability .
Properties
IUPAC Name |
[5-chloro-3-(trifluoromethyl)pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3N3/c7-3-1-4(6(8,9)10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDFLZYOHRCSAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369432 | |
| Record name | 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129015-69-6 | |
| Record name | 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129015-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2,5-Dichloro-3-(trifluoromethyl)pyridine
The foundational step in synthesizing the target compound involves the preparation of 2,5-dichloro-3-(trifluoromethyl)pyridine, as detailed in patent WO1998050362A1. This intermediate is synthesized through a two-step process:
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Hydrazination of 2,3,6-Trichloro-5-(trifluoromethyl)pyridine :
Reaction of 2,3,6-trichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate in 2-propanol and triethylamine at 25°C yields 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine. Triethylamine neutralizes HCl generated during the substitution, while the solvent system ensures solubility of the reactants. -
Oxidative Dehydrazination :
Treatment of the hydrazino intermediate with sodium hypochlorite in an alkaline medium (e.g., NaOH) at 20–30°C removes the hydrazino group, producing 2,5-dichloro-3-(trifluoromethyl)pyridine. The reaction is mildly exothermic, requiring controlled addition of hypochlorite to prevent side reactions.
Selective Hydrazine Substitution at Position 2
The target compound, 5-chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine, is obtained by substituting the chlorine at position 2 of 2,5-dichloro-3-(trifluoromethyl)pyridine with hydrazine. This step leverages the electronic activation of the pyridine ring by the electron-withdrawing trifluoromethyl group at position 3, which enhances the reactivity of the adjacent chlorine at position 2 toward nucleophilic substitution.
Reaction Conditions :
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Solvent : Polar aprotic solvents such as dichloromethane or acetone are preferred to solubilize the dichloropyridine precursor and hydrazine hydrate.
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Temperature : Reactions are conducted at 25–50°C to balance reaction rate and selectivity.
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Stoichiometry : A 1:1–3 molar ratio of dichloropyridine to hydrazine ensures complete substitution while minimizing byproducts.
Example Protocol :
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Dissolve 2,5-dichloro-3-(trifluoromethyl)pyridine (1 mol) in dichloromethane.
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Add hydrazine hydrate (1.2 mol) dropwise under nitrogen atmosphere.
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Reflux for 8–12 hours, followed by aqueous workup and vacuum distillation to isolate the product.
Direct Synthesis from Trichloropyridine Derivatives
Starting Material: 2,3,5-Trichloro-5-(trifluoromethyl)pyridine
An alternative route involves direct substitution on 2,3,5-trichloro-5-(trifluoromethyl)pyridine, though this precursor is less commonly reported. The method mirrors the hydrazination step in Section 1.1 but targets position 2 specifically.
Key Considerations :
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Selectivity : The trifluoromethyl group at position 3 directs substitution to position 2 due to its meta-directing electronic effects.
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Activating Agents : 4-Dimethylaminopyridine (DMAP) is used to enhance the leaving group ability of chlorine at position 2, as demonstrated in analogous cyanation reactions.
Synthetic Procedure :
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Combine 2,3,5-trichloro-5-(trifluoromethyl)pyridine (1 mol), DMAP (2 mol), and hydrazine hydrate (3 mol) in acetone.
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Reflux for 4–6 hours, followed by cooling to 20–30°C.
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Filter and wash the precipitate to obtain the hydrazinyl product.
Optimization and Industrial Scalability
Solvent and Catalyst Systems
Purification Techniques
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Distillation : Vacuum distillation (20–25 mm Hg) isolates the product as a colorless liquid, which solidifies upon cooling.
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Crystallization : Recrystallization from hexane or ethyl acetate yields high-purity solids.
Analytical Characterization
Successful synthesis is confirmed via:
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NMR Spectroscopy :
Challenges and Mitigation Strategies
Scalability
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Functional Group Variations
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine
- Structure : Chloromethyl (-CH₂Cl) replaces the hydrazinyl group at the 2-position.
- Molecular Formula : C₇H₄Cl₂F₃N.
- Applications : Serves as an intermediate in synthesizing pesticides and pharmaceuticals. Its chloromethyl group facilitates nucleophilic substitution reactions .
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
- Structure: Cyano (-CN) replaces the hydrazinyl group at the 2-position.
- Synthesis : Prepared via solvent-based activation (e.g., dichloromethane) to avoid toxic nitrile solvents, emphasizing eco-friendly production .
- Applications : Widely used in cross-coupling reactions for constructing heterocyclic scaffolds .
3-Chloro-2-hydrazinyl-5-nitropyridine
- Structure: Nitro (-NO₂) replaces the trifluoromethyl group at the 3-position.
- Molecular Formula : C₅H₄ClN₅O₂.
- Reactivity : The nitro group enhances electrophilicity, making it suitable for synthesizing explosives and dyes .
6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine
- Structure : A phenyl ring with trifluoromethyl and chlorine substituents is appended to the pyridine core.
- Biological Activity : Exhibits insecticidal properties, particularly against lepidopteran pests, due to enhanced lipophilicity from the aryl group .
4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazin-2-one
Research Findings and Trends
Reactivity of Hydrazinyl Groups: The hydrazinyl moiety in 5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine enables condensation reactions to form azoles and hydrazones, a feature less prominent in cyano- or chloromethyl-substituted analogues .
Electron-Withdrawing Effects : Trifluoromethyl and nitro groups significantly lower the pyridine ring’s electron density, enhancing electrophilic substitution reactivity compared to methyl or methoxy derivatives .
Synthetic Efficiency: Eco-friendly methods, such as solvent recycling in 3-chloro-2-cyano-5-(trifluoromethyl)pyridine synthesis, are prioritized to reduce environmental impact .
Biological Activity
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine (C6H5ClF3N3) is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structural features, including a chloro group, a hydrazinyl moiety, and a trifluoromethyl group, position it as a promising candidate in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular structure of this compound includes:
- Chloro Group : Enhances lipophilicity and may influence biological interactions.
- Hydrazinyl Group : Known for its reactivity and potential in forming various derivatives.
- Trifluoromethyl Group : Imparts unique electronic properties, making it suitable for interaction with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C6H5ClF3N3 |
| Chloro Group | Enhances lipophilicity |
| Hydrazinyl Group | Reactive; forms derivatives |
| Trifluoromethyl Group | Unique electronic properties |
Research indicates that this compound interacts with various biological systems, potentially leading to diverse therapeutic effects. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain pathogens, indicating potential use as an antimicrobial agent.
- Antitumor Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising initial results.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains. The compound's ability to penetrate cell membranes effectively enhances its bioactivity.
- Antitumor Studies : A study evaluating the cytotoxicity of this compound against human cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .
- Agrochemical Applications : Beyond medicinal uses, the compound has been explored for its role in crop protection from pests, showcasing its versatility in both pharmaceutical and agricultural domains.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Agrochemical | Potential use in crop protection |
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will likely focus on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profile of the compound in animal models.
- Development of Derivatives : Synthesizing new compounds based on this scaffold to enhance therapeutic potential.
Q & A
Q. What are the established synthetic routes for 5-chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a chlorinated pyridine precursor (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) with hydrazine. Reaction optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and stoichiometric ratios (hydrazine:chloro derivative ≈ 2:1). Post-reaction purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents . Key Data :
| Precursor | Solvent | Yield (%) | Reference |
|---|---|---|---|
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Ethanol | 68–72 | |
| 2-Chloro-5-(trifluoromethyl)pyridine | THF | 55–60 |
Q. Which spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The hydrazinyl group (-NH-NH₂) appears as a broad singlet at δ 3.8–4.2 ppm (¹H). Trifluoromethyl (-CF₃) shows a quartet in ¹³C NMR (δ 121–125 ppm, J = 35 Hz).
- ¹⁹F NMR : A singlet near δ -66.5 ppm confirms the -CF₃ group .
- HRMS : Molecular ion peaks at m/z 225.9804 (C₆H₄ClF₃N₃⁺) validate the molecular formula .
Q. What are its primary applications in medicinal chemistry?
- Methodological Answer : The compound serves as a versatile intermediate for synthesizing:
- Neurological agents : Hydrazine derivatives act as MAO-B inhibitors.
- Anti-inflammatory drugs : The trifluoromethyl group enhances metabolic stability in lead compounds.
- Chemical probes : Functionalization at the hydrazinyl position enables targeted protein interaction studies .
Advanced Research Questions
Q. How can regioselective functionalization of the pyridine ring be achieved?
- Methodological Answer : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at -78°C in THF enables selective substitution at the 4-position. For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions introduces aryl groups. Alternatively, electrophilic substitution at the hydrazinyl group allows for diazonium salt formation, enabling C–N bond formation . Critical Parameters :
- Temperature control (< -70°C) to prevent side reactions.
- Use of anhydrous solvents to avoid hydrolysis.
Q. How to resolve contradictions in reaction yields between halogenation methods?
- Methodological Answer : Discrepancies arise from competing pathways (e.g., over-chlorination vs. C–F bond cleavage). Strategies include:
Q. What computational approaches predict reactivity for further derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution. For example:
- The hydrazinyl group’s lone pair donates electron density to the pyridine ring, activating the 4-position for electrophilic attack.
- Fukui indices identify nucleophilic sites for functionalization .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
